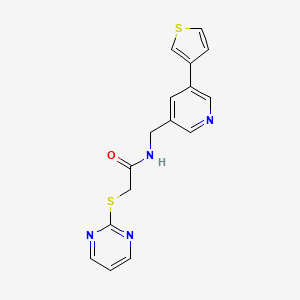

2-(pyrimidin-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide

Descripción

2-(pyrimidin-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine-thioether moiety linked to a substituted pyridinylmethyl group. The compound integrates a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) and a thiophene-substituted pyridine scaffold, which are known to confer diverse biological and physicochemical properties.

The synthesis of analogous compounds often involves alkylation or nucleophilic substitution reactions. For example, ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1) was synthesized via alkylation of a thiopyrimidine intermediate with chloroacetate derivatives . Similarly, the target compound may be synthesized through analogous pathways, leveraging the reactivity of pyrimidinylthiols and chloroacetamides .

Propiedades

IUPAC Name |

2-pyrimidin-2-ylsulfanyl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS2/c21-15(11-23-16-18-3-1-4-19-16)20-8-12-6-14(9-17-7-12)13-2-5-22-10-13/h1-7,9-10H,8,11H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAIPTDRVDGQNCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine and thiophene intermediates, followed by their coupling with the pyridine derivative. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. The choice of solvents, temperature control, and purification methods are critical factors in the industrial synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

2-(pyrimidin-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The thiophene and pyrimidine rings can be oxidized under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce various reduced forms of the original compound.

Aplicaciones Científicas De Investigación

2-(pyrimidin-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.

Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrimidine-Thioether Acetamides

The pyrimidine-thioether scaffold is a critical pharmacophore in several bioactive molecules. Key comparisons include:

Key Findings :

- The thiophene-pyridine substituent in the target compound may enhance π-π stacking interactions with biological targets compared to simpler hydroxypyridine derivatives .

- The thietane-oxy group in compound 1 introduces conformational rigidity and sulfur-based reactivity, which could influence metabolic stability .

Quinoline- and Indole-Based Acetamides

Compounds like (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide (compound 57) and derivatives from share structural motifs with the target compound but differ in core heterocycles:

Key Findings :

- Quinoline-indole hybrids (e.g., compound 57) exhibit measurable cytotoxicity, suggesting that the pyridine-thiophene system in the target compound might similarly engage DNA or enzyme binding pockets .

- The absence of a bromobenzyl group in the target compound may reduce off-target interactions compared to compound 57 .

Adamantane- and Isoxazole-Containing Acetamides

Compounds such as N-((3s,5s,7s)-Adamantan-1-yl)-2-(5-(3-(cyclohexylamino)imidazo[1,2-a]pyridin-2-yl)thiophen-3-yl)acetamide (compound 1c, ) highlight the role of bulky substituents:

Key Findings :

- Adamantane moieties significantly increase molecular weight and hydrophobicity, which may improve CNS targeting but reduce solubility .

Actividad Biológica

The compound 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide represents a novel class of heterocyclic compounds with potential biological activities. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and related derivatives, focusing on their pharmacological properties.

Synthesis

The synthesis of the target compound involves several key steps, typically starting from pyrimidine and thiophene derivatives. The general synthetic route includes:

- Formation of the Pyrimidine-Thioether Linkage : The pyrimidine moiety is reacted with a thiol to form the thioether.

- Acetamide Formation : The thioether is then treated with an acetic anhydride or acetyl chloride to yield the acetamide derivative.

- Final Coupling Reaction : A coupling reaction with a pyridine derivative containing a methyl group completes the synthesis.

Biological Evaluation

The biological activity of 2-(pyrimidin-2-ylthio)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide has been assessed through various assays, focusing on its potential as an anti-inflammatory and antiviral agent.

Anti-inflammatory Activity

Research indicates that derivatives containing pyrimidine and thiophene structures exhibit significant anti-inflammatory properties. For instance, related compounds have shown inhibition of cyclooxygenase (COX) enzymes, which are crucial mediators in inflammation:

| Compound | IC50 (μM) | Comparison |

|---|---|---|

| 2-(pyrimidin-2-ylthio)-N-acetamide | 0.04 ± 0.01 | Similar to Celecoxib |

| Other Pyrimidine Derivatives | 8.23 - 11.60 | Compared to Indomethacin |

These results suggest that modifications in the pyrimidine and thiophene substitutions can enhance anti-inflammatory effects.

Antiviral Activity

The antiviral potential has also been evaluated, particularly against HIV strains. Compounds similar in structure have demonstrated moderate inhibitory activity:

| Compound | EC50 (μM) | Virus Type |

|---|---|---|

| 2-(pyrimidin-2-ylthio)-N-acetamide | 8.18 | HIV-1 |

| Related Derivatives | 41.52 | HIV-1 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups on the pyrimidine ring enhances biological activity. Modifications such as varying the substituents on the thiophene ring also play a critical role in determining efficacy.

Case Studies

-

Case Study on Anti-inflammatory Effects : A study conducted on rats demonstrated that compounds with similar structures significantly reduced paw edema and granuloma formation, indicating strong anti-inflammatory properties.

- ED50 Values :

- Compound A: 9.17 μM (Indomethacin Control)

- Compound B: 8.23 μM

- ED50 Values :

- Case Study on Antiviral Efficacy : In vitro testing against HIV showed that certain derivatives effectively inhibited viral replication, supporting their potential as therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.